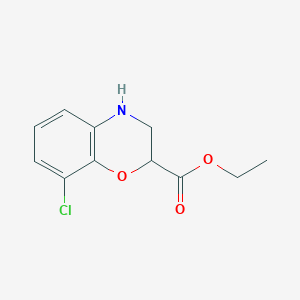
ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing oxygen and nitrogen atoms in a fused ring structure. This particular compound is characterized by the presence of a chlorine atom at the 8th position of the benzoxazine ring and an ethyl ester group attached to the carboxylate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine as the starting material.
Reaction Conditions: The compound can be synthesized through a series of reactions involving the esterification of the carboxylate group. This process often requires the use of strong acids or bases as catalysts and may involve heating the reaction mixture to promote esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the compound.
Substitution: Substitution reactions involving the chlorine atom or the ester group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, which may have different biological or chemical properties.
Reduction Products: Reduced forms of the compound, which may exhibit altered reactivity or stability.
Substitution Products: Derivatives with different substituents at the chlorine or ester positions.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have biological activity and can be used in the study of biological processes or as a potential therapeutic agent.
Medicine: It may be investigated for its potential medicinal properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its effects depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with the chlorine atom at a different position.
Ethyl 2-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Another chlorinated benzoxazine derivative.
Uniqueness: Ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other benzoxazine derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H12ClNO3 |
|---|---|
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
ethyl 8-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C11H12ClNO3/c1-2-15-11(14)9-6-13-8-5-3-4-7(12)10(8)16-9/h3-5,9,13H,2,6H2,1H3 |
InChI-Schlüssel |
MUQOFNHCGYPMLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CNC2=C(O1)C(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B15355804.png)
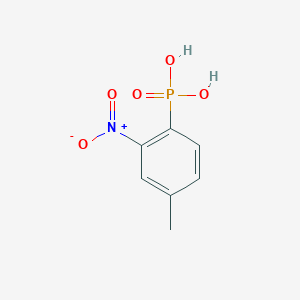
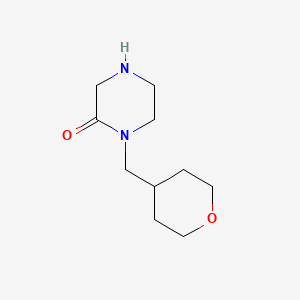
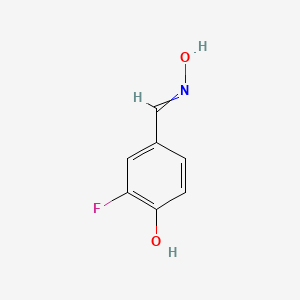
![2-[3-(3-Bromo-5-methylpyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355817.png)
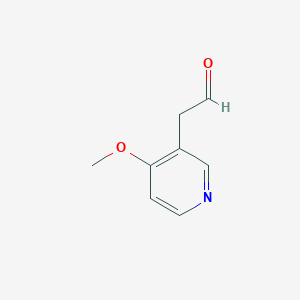
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)

![1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B15355831.png)
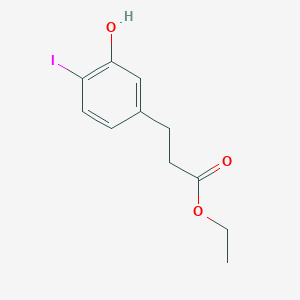
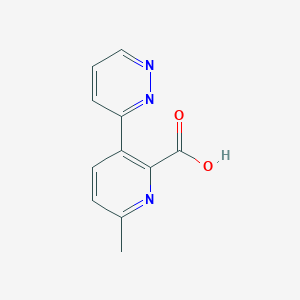
![Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B15355861.png)

